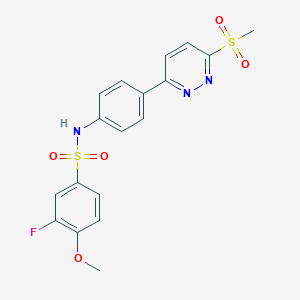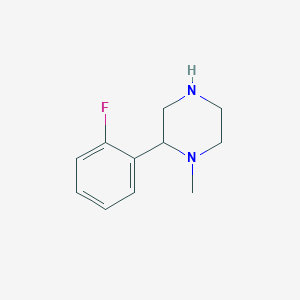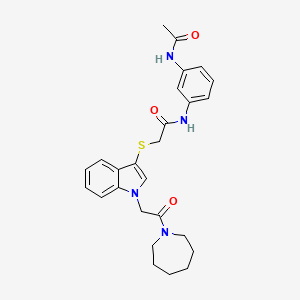
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as CF3-DHMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and organic solvents. CF3-DHMT has unique properties that make it suitable for use in drug discovery, agricultural research, and material science.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is still not fully understood. However, studies have shown that it can interact with various cellular targets, including enzymes and receptors. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been found to inhibit the activity of several enzymes, including proteasomes and histone deacetylases. It has also been shown to interact with various receptors, including GABA receptors and adenosine receptors.
Biochemical and Physiological Effects:
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor. In addition, 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is its versatility. It can be easily modified to create analogs with different biological activities. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is also relatively stable and can be stored for long periods without degradation. However, 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one is highly reactive and can react with other compounds in the environment, making it challenging to handle. It is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has significant potential for future research. One area of interest is the development of novel drugs that target various diseases. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the use of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one in material science. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has unique properties that make it suitable for use in the development of new materials with improved properties, such as increased strength and durability. Finally, 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one can also be used in agricultural research. It has been found to have insecticidal properties and can be used to develop new pesticides with improved efficacy and safety.
Synthesemethoden
The synthesis of 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one involves the reaction of 3,3,3-trifluoroacetone and hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, which is subsequently cyclized to form 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one. The synthesis method is relatively simple and can be carried out under mild conditions, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to be effective against several viral infections, including HIV and hepatitis C. 3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one has been used as a starting point for the development of novel drugs that target various diseases.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3O/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVNEWUGBVOXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543164.png)
![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2543173.png)
![3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2543176.png)

![1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2543178.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2543180.png)
![N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2543182.png)



![1-(4-chlorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2543187.png)